

The Ethnobotanical and Pharmacological Landscape of Leonurine Hydrochloride: A Technical Guide

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Compound of Interest

Compound Name: *Leonurine hydrochloride*

Cat. No.: *B15614926*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Leonurine, a pseudoalkaloid derived from plants of the *Leonurus* genus, has a rich history of use in traditional medicine, particularly in Traditional Chinese Medicine (TCM) and European herbalism. Its hydrochloride salt, **leonurine hydrochloride**, is a stable form that facilitates its study and potential therapeutic application. This technical guide provides an in-depth exploration of the ethnobotanical background of leonurine, detailing its traditional uses, the plant sources from which it is derived, and its phytochemical context. Furthermore, this guide presents a comprehensive overview of the modern pharmacological understanding of **leonurine hydrochloride**, including detailed experimental protocols for its extraction, isolation, and analysis. Key signaling pathways through which leonurine exerts its effects are elucidated and visualized. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compelling natural product.

Ethnobotanical Background

Traditional Uses

The genus *Leonurus*, commonly known as motherwort, holds a significant place in traditional herbal medicine across various cultures. In Traditional Chinese Medicine, the aerial parts of

Leonurus japonicus (Yi Mu Cao) have been used for centuries to treat gynecological and obstetric conditions.[1][2][3] Its applications include regulating menstruation, alleviating menstrual pain (dysmenorrhea), treating absence of menstruation (amenorrhea), and managing postpartum complications such as bleeding and abdominal pain.[1][2][4] The name "Yi Mu Cao" itself translates to "benefit mother herb," highlighting its primary traditional use.[3] Beyond gynecology, it has also been employed to promote blood circulation, remove blood stasis, and for its diuretic properties.[4][5]

In European traditional medicine, Leonurus cardiaca has been utilized for its nervine and cardiovascular effects.[6][7] It was traditionally used to treat heart palpitations, particularly those associated with anxiety and stress, as well as other heart conditions.[6][7][8][9] The species name cardiaca reflects this historical association with heart health.[10] Additionally, it was used to support uterine health, regulate menstrual cycles, and ease menopausal symptoms.[6][8][9]

Source Plants

Leonurine and its hydrochloride salt are primarily isolated from plants belonging to the Leonurus genus within the Lamiaceae (mint) family. The most notable species are:

- Leonurus japonicusHoutt.: Also known as Chinese motherwort or Oriental motherwort, this is a major source of leonurine and is extensively documented in the Pharmacopoeia of the People's Republic of China.[2][3]
- Leonurus cardiacaL.: Commonly known as motherwort, this species is native to Europe and Central Asia and has been naturalized in North America.[10][11] While traditionally used for similar purposes, some studies suggest its leonurine content may be lower or even undetectable compared to L. japonicus.
- Leonotis leonurus(L.) R.Br.: Known as lion's tail or wild dagga, this South African plant is another source from which leonurine has been isolated.[12][13]

Phytochemistry

Leonurine and its Hydrochloride Salt

Leonurine (C₁₄H₂₁N₃O₅) is a guanidino-containing pseudoalkaloid.^{[14][15]} It is often studied in its hydrochloride salt form (**leonurine hydrochloride**) for improved stability and solubility.

Co-occurring Bioactive Compounds

The medicinal effects of Leonurus species are not solely attributed to leonurine. These plants contain a diverse array of other bioactive compounds that may contribute to their therapeutic properties through synergistic or independent actions.

Compound Class	Examples	Plant Source(s)
Alkaloids	Stachydrine, Leonurinine	L. japonicus, L. cardiaca
Diterpenoids	Leocardin, Leosibiricin	L. cardiaca
Flavonoids	Rutin, Quercetin, Hyperoside, Apigenin	L. japonicus, L. cardiaca
Phenolic Acids	Caffeic acid, Chlorogenic acid, Ferulic acid	L. cardiaca
Iridoid Glycosides	Ajugoside, Harpagide	L. cardiaca
Triterpenes	Ursolic acid	L. cardiaca

Quantitative Data

The concentration of leonurine can vary significantly depending on the plant species, geographical location, and cultivation conditions.

Plant Species	Part	Leonurine Content (% w/w)	Reference
Leonurus japonicus	Aerial parts	0.001 - 0.049%	[14]
Leonurus japonicus (domestic cultivation)	Aerial parts	≥ 0.1%	[14]
Fresh Leonurus	-	0.02 - 0.12%	[8]
Leonurus sibiricus	Aerial parts (ethanolic extract)	0.79 - 4.23 mg/g (average 2.38 ± 1.10 mg/g)	[16]
Leonurus cardiaca	Aerial parts	Undetectable in some samples	[14]
Leonurus japonicus	Fruits (seeds)	Undetectable	[14]

Experimental Protocols

Extraction and Isolation of Leonurine

Protocol 1: Acidic Methanol Extraction and Column Chromatography

This protocol is based on early methods of leonurine isolation.

- Extraction:
 - Comminute dried plant material or use fresh leaves of *Leonurus japonicus*.
 - Extract the plant material with a 1% HCl in methanol solution at a low temperature using a rotary evaporator.
 - Perform sequential extractions with hydrochloric acid, diethyl ether, and ethanol.
 - The final extraction is with acid methanol.
- Purification:
 - Subject the crude extract to column chromatography using an alumina stationary phase.

- Further purify the collected fractions using a Sephadex G-25 column.
- This method has been reported to yield approximately 50 mg of dried leonurine per kg of plant material.[\[8\]](#)

Protocol 2: High-Speed Counter-Current Chromatography (HSCCC)

This protocol offers a more efficient method for isolating leonurine.

- Sample Preparation:
 - Prepare a crude extract from the n-butanol fraction of *Leonurus japonicus*.
- HSCCC Separation:
 - Use a two-phase solvent system of ethyl acetate-n-butanol-water (3:2:5 v/v/v).
 - The lower phase serves as the mobile phase, and the upper phase is the stationary phase.
 - Set the rotation speed to 850 r/min and the flow rate to 2.2 mL/min.
 - Monitor the eluate at 277 nm.
- Yield:
 - This method has been shown to yield 68 mg of leonurine with a purity of approximately 96.2% from 2.48 g of crude extract in a single injection.[\[17\]](#)

Analytical Methods

Protocol 3: High-Performance Liquid Chromatography (HPLC) for Quantification

This protocol is suitable for the quantitative analysis of leonurine in plant extracts.

- Chromatographic System: Reversed-phase HPLC (RP-HPLC) with a specialized octadecyl-bonded stationary phase with hydrophilic endcapping.

- Mobile Phase: A gradient of acetonitrile and water, with the aqueous phase adjusted to pH 2.5 using phosphoric acid.
- Detection: Diode-array detector (DAD) at 277 nm.
- Linear Range: 2.5-12.5 µg/mL.
- Limit of Detection (LOD): Below 0.5 µg/mL.[\[14\]](#)

Protocol 4: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Pharmacokinetic Studies

This protocol is designed for the sensitive detection of leonurine in biological matrices like rat plasma.

- Sample Preparation: Protein precipitation from plasma samples using perchloric acid.
- Chromatography: Agilent Zorbax SB-C₁₈ column (150 × 2.1 mm, 5 µm).
- Mobile Phase: Isocratic elution with acetonitrile-ammonium acetate buffer (10 mM, pH 4.0; 25:75, v/v) at a flow rate of 0.2 mL/min.
- Mass Spectrometry: Tandem mass spectrometry in positive electrospray ionization (ESI) mode.
- Multiple Reaction Monitoring (MRM) Transitions:
 - Leonurine: m/z 312.3 → 181.1
 - Internal Standard (n-benzoyl-L-arginine ethyl ester): m/z 307.2 → 104.6
- Lower Limit of Quantitation (LLOQ): 4 ng/mL.[\[9\]](#)

In Vitro and In Vivo Assays

Protocol 5: In Vitro Chondrocyte Inflammation Model

This protocol assesses the anti-inflammatory and anti-catabolic effects of leonurine in an osteoarthritis model.

- Cell Culture: Culture primary rat chondrocytes.
- Treatment: Pre-treat chondrocytes with leonurine (e.g., 5, 10, and 20 μ M) for 3 hours.
- Induction of Inflammation: Stimulate the cells with interleukin-1 β (IL-1 β) (e.g., 10 ng/mL) for 24 hours (for gene/protein expression) or 30 minutes (for signaling pathway analysis).
- Endpoints:
 - Measure the expression of matrix metalloproteinases (MMP-1, MMP-13) and aggrecanases (ADAMTS-4, ADAMTS-5) using qPCR and Western blotting.
 - Assess apoptosis by measuring the Bax/Bcl-2 ratio and caspase-3 activity.
 - Analyze the phosphorylation status of proteins in the MAPK and NF- κ B pathways via Western blotting.[\[11\]](#)

Protocol 6: In Vivo Acute Myocardial Ischemia Model

This protocol evaluates the cardioprotective effects of leonurine.

- Animal Model: Use a rat model of acute myocardial ischemia, which can be induced by methods such as coronary artery ligation.
- Treatment: Administer **leonurine hydrochloride** to the rats.
- Endpoints:
 - Assess cardiac function using echocardiography.
 - Perform histological analysis of the heart tissue to evaluate infarct size and fibrosis.
 - Conduct metabolomics analysis of cardiac and hepatic tissues to identify metabolic pathways affected by leonurine treatment.
 - Analyze the expression of proteins involved in apoptosis (e.g., Bcl-2, Bax) and signaling pathways (e.g., PI3K/Akt).[\[18\]](#)

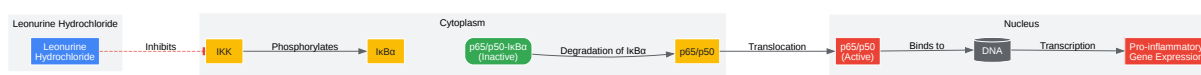
Signaling Pathways and Mechanisms of Action

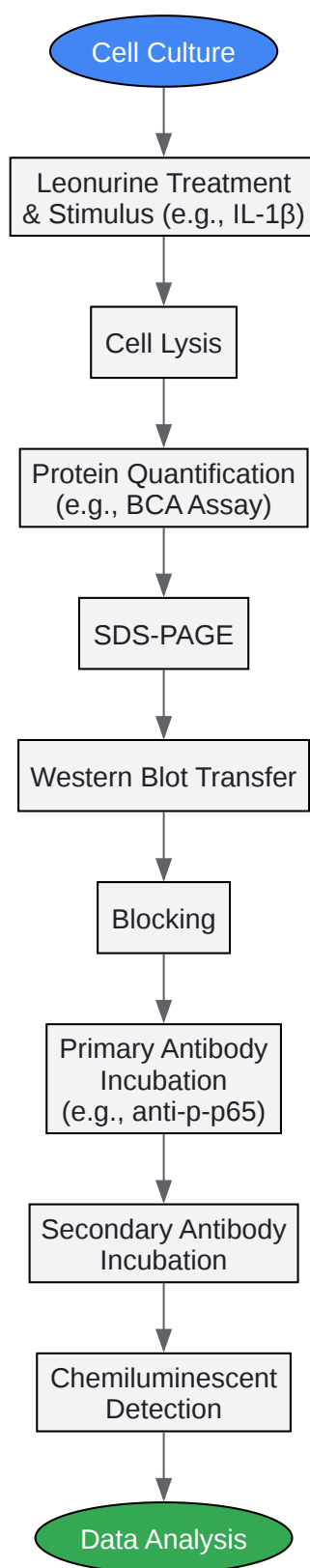
Leonurine hydrochloride exerts its diverse pharmacological effects by modulating several key intracellular signaling pathways.

NF- κ B Signaling Pathway

The Nuclear Factor-kappa B (NF- κ B) pathway is a central regulator of inflammation. Leonurine has been shown to inhibit the activation of this pathway. It can prevent the phosphorylation and subsequent degradation of I κ B α , which in turn blocks the translocation of the p65 subunit of NF- κ B into the nucleus. This leads to a downregulation of pro-inflammatory gene expression.

[11]





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